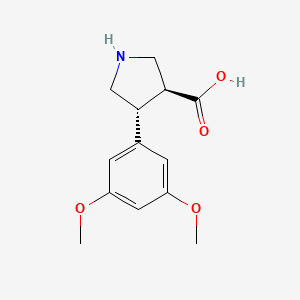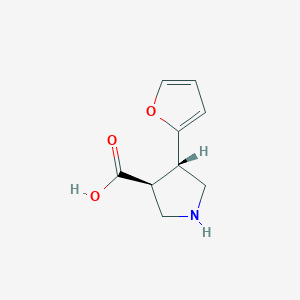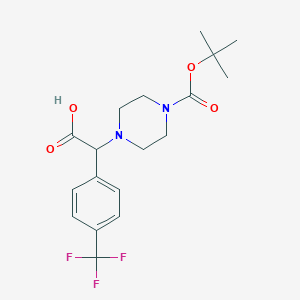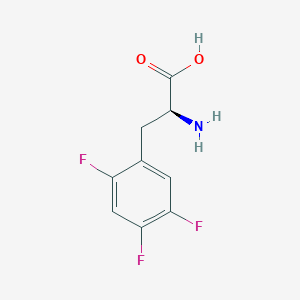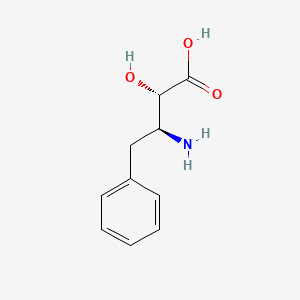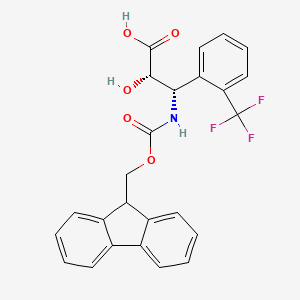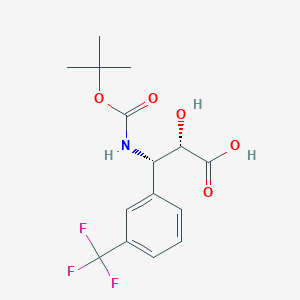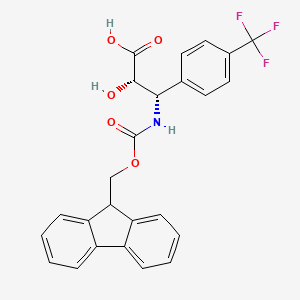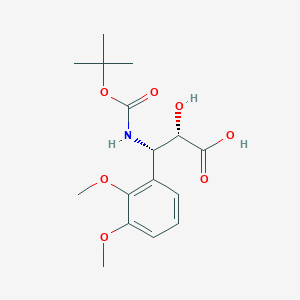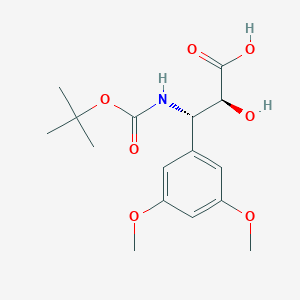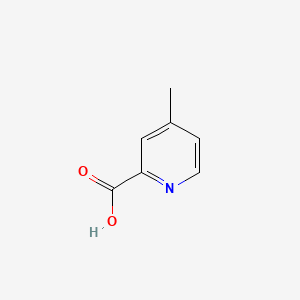
4-Methylpicolinic acid
Descripción general
Descripción
4-Methylpicolinic acid, also known as isonicotinic acid, is a derivative of picolinic acid where a methyl group is substituted at the 4-position of the pyridine ring. It is a compound of interest due to its potential applications in various fields, including medicine and materials science. The synthesis and characterization of derivatives of picolinic acid, such as 4-methylpicolinic acid, have been the subject of several studies, which have explored their chemical properties, molecular structure, and potential applications .
Synthesis Analysis
The electrochemical synthesis of 4-methylpicolinic acid has been achieved from 4-methylpyridine in an aqueous sulfuric acid solution. Using a Ti/PbO2 anode and a Cu or Ni cathode in an H-shaped electrolysis cell separated by a cation exchange membrane, the conversion of 4-methylpyridine to 4-methylpicolinic acid reached 64.6%, with a current efficiency of 67% under optimal conditions . Another study reported the synthesis of a related compound, 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, which is a key related substance of Rabeprazole sodium, starting from 3-methylpicolinonitrile .
Molecular Structure Analysis
X-ray crystallography has been used to confirm the molecular structure of various derivatives of picolinic acid. For instance, the zwitterionic structure of 4-phenylpicolin derivatives with a thiosemicarbazone moiety was confirmed through this method . Similarly, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined by single-crystal X-ray diffraction studies . These studies provide valuable insights into the molecular geometry and bonding patterns of picolinic acid derivatives.
Chemical Reactions Analysis
The chemical reactivity of picolinic acid derivatives has been explored in various contexts. For example, the synthesis of imine polymers from 4-amino-2-methylquinoline involved chemical oxidative polycondensation, indicating the potential for forming polymeric materials from picolinic acid derivatives . Cobalt complexes with 3- and 6-methylpicolinic acid were studied for their electrochemical behavior, revealing insights into the redox properties of these complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives have been characterized using various spectroscopic and analytical techniques. FT-IR, NMR, and UV-Vis spectroscopy have been employed to study the vibrational frequencies, electronic transitions, and molecular orbitals of these compounds . The thermal stability of cobalt complexes with methylpicolinic acid was assessed using TGA/DTA methods . Additionally, the nonlinear optical properties and DFT calculations of Cr(III) and V(IV) complexes of 3-methylpicolinic acid were investigated, highlighting their potential in optoelectronic applications .
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Research
4-Methylpicolinic acid is utilized in the synthesis of various chemical compounds. For instance, Xiao-Shu He et al. (2020) demonstrated its use in synthesizing a key related substance of Rabeprazole sodium, a drug used for gastroesophageal reflux disease and other conditions associated with excessive stomach acid. This synthesis process, starting from 3-methylpicolinonitrile, contributes to the quality standard establishment of Rabeprazole sodium (Xiao-Shu He et al., 2020).
Catalysis and Chemical Reactions
4-Methylpicolinic acid plays a role in catalysis and chemical reactions. For instance, Xi Jiang et al. (2015) reported its use in a Copper/6-methylpicolinic acid catalyzed coupling reaction, which is significant for synthesizing pyrrolo[2,3-d]pyrimidines, compounds of interest in pharmaceutical research (Xi Jiang et al., 2015).
Coordination Chemistry
In coordination chemistry, 4-Methylpicolinic acid is employed in forming complexes with various metals. B. Kukovec et al. (2009) studied cobalt complexes with 3- and 6-methylpicolinic acid, revealing their structural and spectroscopic characteristics (B. Kukovec et al., 2009). Similarly, copper(II) complexes with 3-methylpicolinic acid were synthesized and characterized, as described by B. Kukovec et al. (2008), providing insights into their crystal structure and molecular interactions (B. Kukovec et al., 2008).
Luminescence and Photophysical Studies
4-Methylpicolinic acid derivatives also find applications in luminescence and photophysical studies. A study by Andrew J. Ingram et al. (2011) on 4-(2-Methylbutyl)aminodipicolinic acid (H2MEBADPA) explored its aqueous phase protonation constants and photophysical properties, demonstrating its potential in fluorescence applications (Andrew J. Ingram et al., 2011).
Antimicrobial Research
In antimicrobial research, Ö. Tamer et al. (2018) characterized derivatives of picolinic acid, including 4-methylpyridine-2-carboxylic acid, for their antibacterial and antifungal activities, thereby indicating their potential in the development of new antimicrobial agents (Ö. Tamer et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMURVLHXMNTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376481 | |
| Record name | 4-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpicolinic acid | |
CAS RN |
4021-08-3 | |
| Record name | 4-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



